molecular formula C9H8IN B1313260 6-iodo-5-methyl-1H-indole CAS No. 1026581-42-9

6-iodo-5-methyl-1H-indole

Cat. No.: B1313260
CAS No.: 1026581-42-9
M. Wt: 257.07 g/mol
InChI Key: AIVZYBIUNRWFTO-UHFFFAOYSA-N
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Description

6-Iodo-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-5-methyl-1H-indole typically involves the iodination of 5-methyl-1H-indole. One common method is the direct iodination using iodine and a suitable oxidizing agent. For example, the reaction of 5-methyl-1H-indole with iodine in the presence of an oxidizing agent like hydrogen peroxide can yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-5-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Iodo-5-methyl-1H-indole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-iodo-5-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The iodine atom and methyl group can influence the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Properties

IUPAC Name

6-iodo-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVZYBIUNRWFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1I)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443812
Record name 6-iodo-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026581-42-9
Record name 6-iodo-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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